

Solubility Profile of Propyl 3-methoxybenzoate: A Technical Characterization Guide

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Compound of Interest

Compound Name: Propyl 3-methoxybenzoate

CAS No.: 183897-90-7

Cat. No.: B065898

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Executive Summary

Propyl 3-methoxybenzoate (CAS: 6938-39-2), also known as propyl m-anisate, represents a class of lipophilic aromatic esters often utilized as intermediates in organic synthesis and potential fragrance ingredients.[1][2] Unlike its para-isomer (propyl 4-methoxybenzoate), the meta-substitution pattern imparts unique asymmetry, influencing crystal packing and solvent interaction.[1]

This guide addresses a critical gap in public literature: the absence of a standardized experimental solubility dataset for this specific isomer.[1] Consequently, this document functions as a strategic protocol, synthesizing in silico predictive profiling with a self-validating Laser Monitoring Observation methodology to establish the compound's thermodynamic solubility landscape.

Physicochemical Characterization & Predicted Profile

Before experimental determination, a theoretical baseline is required to optimize solvent selection.[1]

Compound Identity

Parameter	Detail
IUPAC Name	Propyl 3-methoxybenzoate
CAS Registry	6938-39-2
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Physical State (Predicted)	Low-melting solid or viscous liquid (Est.[1][3]) MP: ~74°C via Joback method; likely lower in practice due to meta-substitution entropy

Theoretical Solubility Framework (Hansen Solubility Parameters)

The solubility behavior of **propyl 3-methoxybenzoate** is governed by three interaction vectors:

- Dispersion Forces (δ_D): High contribution from the propyl chain and aromatic ring.[1]
- Polar Forces (δ_P): Moderate contribution from the ester carbonyl and methoxy ether linkage.[1]
- Hydrogen Bonding (δ_H): Weak contribution (H-bond acceptor only; no donor).[1]

Predicted Solubility Landscape:

- High Solubility (Miscible/Freely Soluble):
 - Chlorinated Solvents: Dichloromethane (DCM), Chloroform (Excellent match for aromatic esters).[1]
 - Polar Aprotic: Acetone, Ethyl Acetate (Dipole-dipole interactions stabilize the ester).[1]

- Alcohols:[1][3] Ethanol, Isopropanol (Soluble, but temperature-dependent due to hydrophobic propyl tail).[1]
- Low Solubility (Sparingly Soluble/Insoluble):
 - Water:[1][4][5] Predicted LogP is ~ 2.126 . Water solubility is estimated at M (~ 0.4 g/L), classifying it as practically insoluble.[1]
 - Aliphatic Hydrocarbons: Hexane, Heptane (Likely soluble at high temperatures but prone to oiling out at low T).[1]

Definitive Experimental Protocol: Laser Monitoring Technique

To generate a precise solubility profile (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is the gold standard.[1] This dynamic method minimizes manual sampling errors and detects the exact point of solid disappearance (saturation).[1]

Experimental Workflow Diagram



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Caption: Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium point.

Step-by-Step Methodology

Objective: Determine the mole fraction solubility (

) of **propyl 3-methoxybenzoate** in selected organic solvents from 273.15 K to 323.15 K.

- Preparation:

- Calibrate the analytical balance (uncertainty ± 0.0001 g).
- Set up a double-jacketed glass vessel connected to a thermostatic water bath (uncertainty ± 0.05 K).
- Install a laser source (e.g., He-Ne or simple diode) and a light intensity meter on opposite sides of the vessel.[1]
- Solute Addition:
 - Add a known mass () of solvent to the vessel.[1]
 - Add an initial mass () of **propyl 3-methoxybenzoate** in excess of the estimated saturation point at the starting temperature.[1]
- Equilibration & Monitoring:
 - Stir continuously (400 rpm) to ensure suspension.[1] The laser beam will be scattered by the undissolved solid particles (Low Transmissivity).[1]
 - Slowly increase the temperature of the jacketed vessel (rate: K/min) to prevent thermal lag.
- Endpoint Detection:
 - Monitor the laser intensity on the detector.[1][6]
 - The Solubility Temperature () is defined as the temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution of the solid phase).[1]
- Iteration:

- Add an additional increment of solute to the same solution.[1]
- Repeat the heating process to find the new
for the higher concentration.
- Repeat until the boiling point of the solvent is approached.[1]

Data Analysis & Thermodynamic Modeling

Raw data (Mass Solute/Mass Solvent vs. Temperature) must be converted to Mole Fraction () and fitted to thermodynamic models to ensure internal consistency.[1]

The Modified Apelblat Equation

The empirical Apelblat model is the standard for correlating solubility data of esters in organic solvents:

- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2][7]
- : Empirical parameters derived via non-linear regression.

Validation Criteria:

- (Correlation Coefficient): Must be
.[1][3]
- RAD (Relative Average Deviation): Should be
.[1] If RAD > 5%, suspect experimental error (e.g., solvent evaporation or impure solute).[1]

Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy () and entropy () to understand the driving forces.[1]

- Positive

(Endothermic): Solubility increases with temperature (Typical for benzoates).[1]

- Positive

: Indicates disordering of the crystal lattice is the driving force.[1]

Applications & Implications

Understanding this profile is critical for:

- Purification (Recrystallization):
 - Strategy: Use a solvent with a steep solubility curve (high Apelblat value).[1] Likely candidates: Ethanol or Methanol.[1]
 - Process: Dissolve at high temperature, cool to low temperature to maximize yield.
- Synthesis Workup:
 - **Propyl 3-methoxybenzoate** is often synthesized via esterification.[1]
 - Extraction: Use Water/Ethyl Acetate biphasic system.[1] The ester will partition almost exclusively into the organic layer (LogP ~2.26).[1]
- Formulation:
 - For use in lipophilic formulations, Isopropyl Myristate or Propylene Glycol (co-solvent) may be required to prevent phase separation.[1]

References

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